molecular formula C20H10ClN3O2 B280680 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one

2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one

Cat. No. B280680
M. Wt: 359.8 g/mol
InChI Key: WWQJOXXIRMAAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one, also known as Cpd22, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one involves the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling. It has also been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression. By inhibiting these pathways, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one can modulate cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disorders, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to protect neurons from oxidative stress, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for structure-activity relationship studies. It is also highly potent, with low IC50 values, making it suitable for use in in vitro and in vivo studies. However, there are also limitations to the use of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one in lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a short half-life, which can limit its effectiveness in in vivo studies.

Future Directions

There are several future directions for the study of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-aminobenzoic acid, which is then subjected to various chemical reactions, including acylation, cyclization, and chlorination, to form the final product. The synthesis of 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In inflammation research, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Molecular Formula

C20H10ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

14-(2-chloropyridine-3-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C20H10ClN3O2/c21-19-14(8-4-10-22-19)20(26)24-15-9-3-7-13-16(15)17(23-24)11-5-1-2-6-12(11)18(13)25/h1-10H

InChI Key

WWQJOXXIRMAAAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=C(N=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=C(N=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.